molecular formula C26H16N2O6 B3830913 1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide

1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide

Cat. No.: B3830913
M. Wt: 452.4 g/mol
InChI Key: ZHNLSXYOZNIGOB-UHFFFAOYSA-N
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Description

1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide is a complex organic compound that belongs to the family of chromen derivatives This compound is characterized by the presence of two oxochromenyl groups attached to a benzene-1,3-dicarboxamide core

Preparation Methods

The synthesis of 1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide typically involves the reaction of 2-oxochromen-6-yl derivatives with benzene-1,3-dicarboxylic acid derivatives. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The chromenyl groups in the compound can interact with various biological molecules, leading to the modulation of cellular processes. For example, the compound may inhibit certain enzymes or receptors, resulting in its observed biological activities .

Comparison with Similar Compounds

1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of two chromenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-N,3-N-bis(2-oxochromen-6-yl)benzene-1,3-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O6/c29-23-10-4-15-13-19(6-8-21(15)33-23)27-25(31)17-2-1-3-18(12-17)26(32)28-20-7-9-22-16(14-20)5-11-24(30)34-22/h1-14H,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNLSXYOZNIGOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)C(=O)NC4=CC5=C(C=C4)OC(=O)C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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